molecular formula C16H22Cl2N2S B149693 MADAM dihydrochloride CAS No. 411208-45-2

MADAM dihydrochloride

Cat. No.: B149693
CAS No.: 411208-45-2
M. Wt: 345.3 g/mol
InChI Key: GSBZMNLLLNHKDY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

MADAM dihydrochloride is a high-affinity ligand for the serotonin transporter SERT . The serotonin transporter (SERT) plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in various physiological processes such as mood regulation, appetite, and sleep.

Mode of Action

This interaction could lead to changes in the concentration of serotonin in the synaptic cleft, potentially impacting neuronal signaling .

Biochemical Pathways

serotonergic system . This system encompasses a range of biochemical pathways involved in the synthesis, release, and reuptake of serotonin .

Result of Action

The molecular and cellular effects of this compound’s action are likely tied to its interaction with SERT. By binding to SERT, this compound could influence the reuptake of serotonin, potentially leading to changes in neuronal signaling and associated physiological processes .

Biochemical Analysis

Biochemical Properties

MADAM dihydrochloride interacts with the serotonin transporter SERT

Cellular Effects

Given its high affinity for the serotonin transporter SERT , it may influence cell function by modulating serotonin levels. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the serotonin transporter SERT

Preparation Methods

The synthesis of MADAM dihydrochloride involves several steps. One common synthetic route starts with benzenemethanamine, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-. The process includes reduction, substitution, and purification steps to obtain the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

MADAM dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

MADAM dihydrochloride is widely used in scientific research due to its high affinity for the serotonin transporter. Its applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving neurotransmitter transport and receptor binding.

    Medicine: Investigated for potential therapeutic uses in treating disorders related to serotonin imbalance, such as depression and anxiety.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

MADAM dihydrochloride is unique due to its high affinity for the serotonin transporter. Similar compounds include:

These compounds share some similarities in their applications and mechanisms of action but differ in their specific chemical structures and affinities for various targets.

Properties

IUPAC Name

2-[2-[(dimethylamino)methyl]phenyl]sulfanyl-5-methylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2S.2ClH/c1-12-8-9-16(14(17)10-12)19-15-7-5-4-6-13(15)11-18(2)3;;/h4-10H,11,17H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBZMNLLLNHKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2CN(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582028
Record name 2-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-5-methylaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411208-45-2
Record name 2-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-5-methylaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MADAM dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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